Cas no 1269291-17-9 (4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine)
4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine
- 4-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine
- Pyridine, 4-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]-
- 4-[1-(3-Fluorophenyl)-1H-pyrazol-5-yl]pyridine
- DTXSID40719068
- AKOS022172736
- 1269291-17-9
-
- Inchi: 1S/C14H10FN3/c15-12-2-1-3-13(10-12)18-14(6-9-17-18)11-4-7-16-8-5-11/h1-10H
- InChI Key: XNNGYSLXWNXOTQ-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)N1C(=CC=N1)C1C=CN=CC=1
Computed Properties
- Exact Mass: 239.08587549g/mol
- Monoisotopic Mass: 239.08587549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 30.7Ų
4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029189097-1g |
4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine |
1269291-17-9 | 95% | 1g |
$488.22 | 2022-04-03 | |
| Chemenu | CM172653-1g |
4-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyridine |
1269291-17-9 | 95% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM172653-1g |
4-(1-(3-fluorophenyl)-1H-pyrazol-5-yl)pyridine |
1269291-17-9 | 95% | 1g |
$521 | 2024-08-02 | |
| Ambeed | A742517-1g |
4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine |
1269291-17-9 | 95+% | 1g |
$469.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770657-1g |
4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine |
1269291-17-9 | 98% | 1g |
¥3939.00 | 2024-08-09 |
4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine Suppliers
4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine
Introduction to 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine (CAS No. 1269291-17-9)
4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1269291-17-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole and pyridine classes, which are well-documented for their roles in drug discovery and development. The presence of a 3-fluorophenyl group in its structure introduces a fluorine atom, a substituent known to enhance metabolic stability and binding affinity in many pharmacological applications.
The molecular structure of 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine consists of a pyrazole ring linked to a pyridine moiety through an amide-like connection. The 3-fluorophenyl group is attached to the pyrazole ring, while the pyridine ring is further substituted at the 4-position. This specific arrangement of functional groups makes the compound a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in developing novel small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The pyrazole-pyridine scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. The introduction of fluorine into the aromatic ring system enhances the compound's lipophilicity and binding affinity, making it an attractive candidate for drug design.
One of the most compelling aspects of 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have leveraged its structural framework to develop derivatives with enhanced biological activity. For instance, studies have shown that compounds derived from this scaffold exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The fluorophenyl moiety, in particular, has been found to improve the compound's interaction with target proteins, leading to increased efficacy.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine. These techniques allow researchers to predict the biological activity of compounds before they are synthesized, significantly reducing the time and cost associated with drug discovery. The compound's structural features make it a suitable candidate for virtual screening against large databases of biological targets, enabling the identification of novel therapeutic applications.
The synthesis of 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3-fluorophenyl group necessitates careful handling to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency, paving the way for large-scale production and further research.
From a pharmacological perspective, 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate key biological pathways suggests that it could be developed into a drug for treating various diseases. While additional research is needed to fully understand its mechanisms of action and potential side effects, preliminary findings are encouraging.
The compound's unique structural features also make it an interesting subject for academic research. Scientists are exploring its interactions with different biological targets using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies aim to provide insights into how the molecule interacts with proteins and enzymes at a molecular level, which could inform future drug design strategies.
In conclusion, 4-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine (CAS No. 1269291-17-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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